![molecular formula C22H21N3O3 B5669997 6-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5669997.png)
6-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine diones, including compounds similar to "6-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione", involves strategies that typically employ condensation reactions from 6-aminouracils or through multicomponent reactions that allow the introduction of various substituents to the pyrimidine ring. For instance, studies have developed concise routes to heterocycle derivatives of pyrimidines, showcasing the versatility and efficiency of modern synthetic methodologies (Ashraf et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrimidine dione derivatives is often elucidated using a combination of spectral techniques, including NMR, UV-visible, FT-IR spectroscopy, and sometimes single-crystal X-ray diffraction analysis. These methods provide detailed insights into the arrangement of atoms within the molecule and the nature of its electronic structure, as demonstrated by comprehensive structural, spectral, and computational explorations (Ashraf et al., 2019).
properties
IUPAC Name |
6-(3,3-diphenylpiperidine-1-carbonyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-19-14-18(23-21(28)24-19)20(27)25-13-7-12-22(15-25,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,14H,7,12-13,15H2,(H2,23,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQVKWHFYFGKOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)NC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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